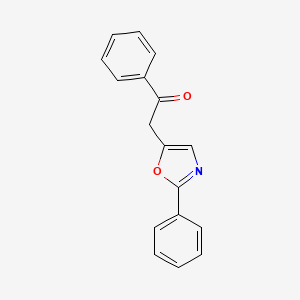
Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl group attached to an ethanone moiety, which is further connected to a phenyloxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-phenyloxazole in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(2-pyridyl)ethanone: Similar structure but with a pyridine ring instead of an oxazole ring.
1-Phenyl-2-(2-thiazolyl)ethanone: Contains a thiazole ring, which may confer different chemical and biological properties.
1-Phenyl-2-(2-imidazolyl)ethanone: Features an imidazole ring, known for its broad range of biological activities.
Propriétés
Numéro CAS |
777060-64-7 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
SSLUMZQBIFGWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
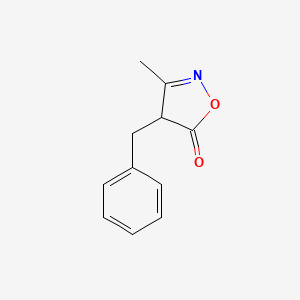
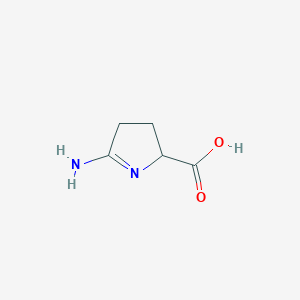
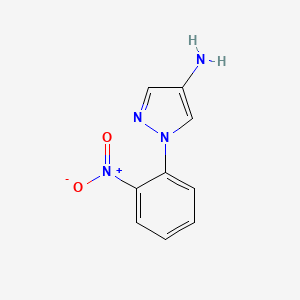
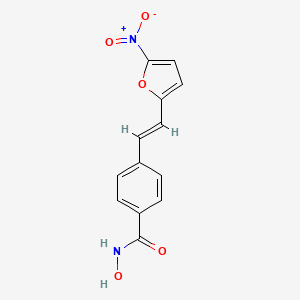
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
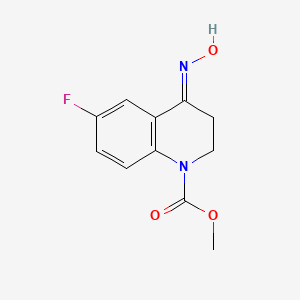
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
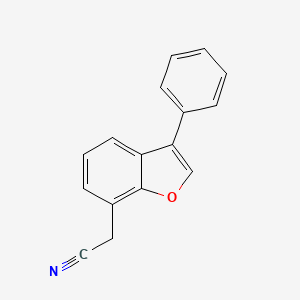
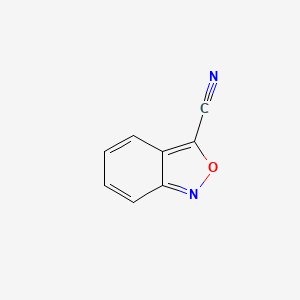


![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)

